molecular formula C6H13I B14688600 2-Iodo-2-methylpentane CAS No. 31294-95-8

2-Iodo-2-methylpentane

Cat. No.: B14688600
CAS No.: 31294-95-8
M. Wt: 212.07 g/mol
InChI Key: KCNIMEJTKUGMLA-UHFFFAOYSA-N
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Description

2-Iodo-2-methylpentane is an organic compound with the molecular formula C6H13I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylpentane.

Preparation Methods

2-Iodo-2-methylpentane can be synthesized through several methods. One common synthetic route involves the addition of hydroiodic acid (HI) to 2-methyl-2-pentene. This reaction follows Markovnikov’s rule, where the iodine atom attaches to the more substituted carbon atom . The reaction conditions typically involve the use of a solvent such as acetic acid and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-Iodo-2-methylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).

    Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.

Scientific Research Applications

2-Iodo-2-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-2-methylpentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the iodine atom leaves, forming a positively charged carbon center that can be attacked by a nucleophile. In elimination reactions, the iodine atom leaves, and a base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond .

Comparison with Similar Compounds

2-Iodo-2-methylpentane can be compared to other halogenated alkanes, such as:

    2-Bromo-2-methylpentane: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.

    2-Chloro-2-methylpentane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo derivatives in substitution reactions.

    2-Fluoro-2-methylpentane: Contains a fluorine atom.

These comparisons highlight the unique reactivity of this compound, making it a valuable compound in various chemical applications.

Properties

CAS No.

31294-95-8

Molecular Formula

C6H13I

Molecular Weight

212.07 g/mol

IUPAC Name

2-iodo-2-methylpentane

InChI

InChI=1S/C6H13I/c1-4-5-6(2,3)7/h4-5H2,1-3H3

InChI Key

KCNIMEJTKUGMLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)I

Origin of Product

United States

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